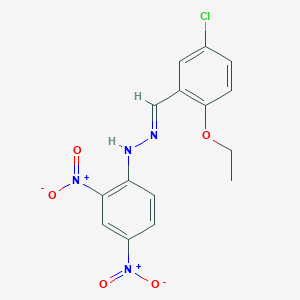![molecular formula C27H27N3O4S B298234 {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid](/img/structure/B298234.png)
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid, also known as CTA056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in several scientific studies, and its unique chemical structure has made it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has also been shown to have anti-microbial properties. Specifically, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to inhibit the growth of several different bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid for lab experiments is its unique chemical structure. This structure makes it a subject of interest for many researchers, and its potential therapeutic applications make it a promising compound for further study. However, one of the limitations of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is that its mechanism of action is not fully understood, which could make it difficult to develop as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid. One potential direction is to further investigate its anti-cancer properties and potential use as an anti-cancer agent. Additionally, further study is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid in human clinical trials.
Métodos De Síntesis
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is synthesized by a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methoxybenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form a thiazolidinone ring. The resulting compound is then reacted with indole-3-acetic acid to form the final product, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid.
Aplicaciones Científicas De Investigación
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is its use as an anti-cancer agent. Several studies have shown that {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid can inhibit the growth of cancer cells in vitro and in vivo. Additionally, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to have anti-inflammatory and anti-oxidant properties, which could make it a potential therapeutic agent for a wide range of diseases.
Propiedades
Nombre del producto |
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid |
|---|---|
Fórmula molecular |
C27H27N3O4S |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
2-[3-[(Z)-[3-cyclohexyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C27H27N3O4S/c1-34-23-14-8-6-12-21(23)28-27-30(19-9-3-2-4-10-19)26(33)24(35-27)15-18-16-29(17-25(31)32)22-13-7-5-11-20(18)22/h5-8,11-16,19H,2-4,9-10,17H2,1H3,(H,31,32)/b24-15-,28-27? |
Clave InChI |
OMGRYKLZKSHUPJ-NLIPKUAKSA-N |
SMILES isomérico |
COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/S2)C5CCCCC5 |
SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C5CCCCC5 |
SMILES canónico |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)